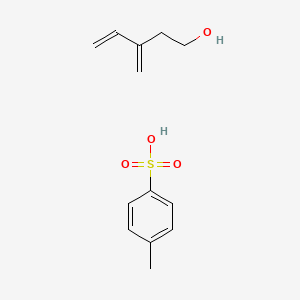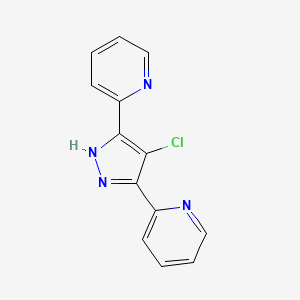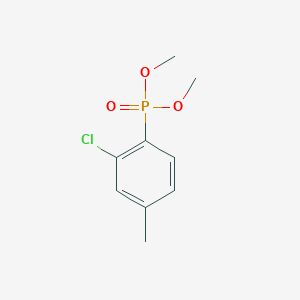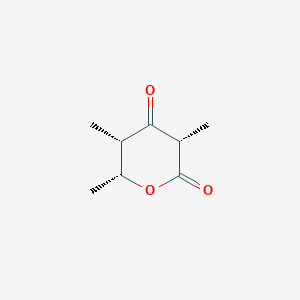![molecular formula C14H19O6P B14180294 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid CAS No. 918778-17-3](/img/structure/B14180294.png)
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is an organic compound that belongs to the class of phosphonic acid derivatives. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a phenoxy moiety, which is further linked to a prop-2-enoic acid structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid typically involves the reaction of diethyl phosphite with a suitable phenol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can lead to various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The phenoxy moiety may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethoxyphosphinyl)-3-(3-methoxyphenyl)acrylic acid ethyl ester
- Methyl 2-(diethoxyphosphoryl)propanoate
- 4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenylboronic acids
Uniqueness
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials with tailored properties.
Eigenschaften
CAS-Nummer |
918778-17-3 |
|---|---|
Molekularformel |
C14H19O6P |
Molekulargewicht |
314.27 g/mol |
IUPAC-Name |
2-[(2-diethoxyphosphorylphenoxy)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19O6P/c1-4-19-21(17,20-5-2)13-9-7-6-8-12(13)18-10-11(3)14(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YIKIUCJYHZJQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1OCC(=C)C(=O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


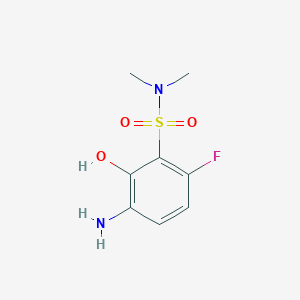
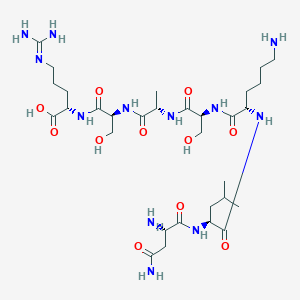
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
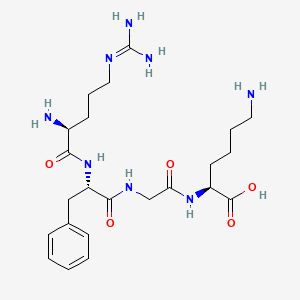
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
